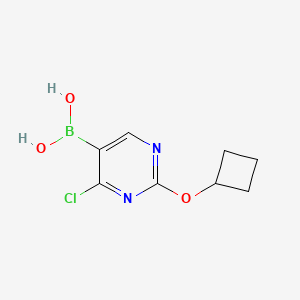
(4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halogenated pyrimidine precursor. One common method includes the use of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of LiCl or by Mg/Br exchange with i-PrMgCl·LiCl . The reaction is carried out at low temperatures (0°C) to ensure high yields. Industrial production methods may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale .
Chemical Reactions Analysis
(4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is tolerant of various functional groups . The major products formed from these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for (4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst . This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst . The molecular targets and pathways involved in its biological applications include the reversible binding to diols in biological molecules, which can be exploited for sensing and inhibition purposes .
Comparison with Similar Compounds
(4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid can be compared with other boronic acids such as phenylboronic acid and pinacolborane . While phenylboronic acid is commonly used in Suzuki-Miyaura couplings, this compound offers unique reactivity due to the presence of the chloro and cyclobutoxy groups, which can influence the electronic properties and steric hindrance of the molecule . This makes it a valuable reagent for specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C8H10BClN2O3 |
|---|---|
Molecular Weight |
228.44 g/mol |
IUPAC Name |
(4-chloro-2-cyclobutyloxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H10BClN2O3/c10-7-6(9(13)14)4-11-8(12-7)15-5-2-1-3-5/h4-5,13-14H,1-3H2 |
InChI Key |
PRIUCPGQULMZQX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)OC2CCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


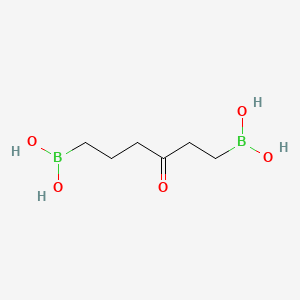
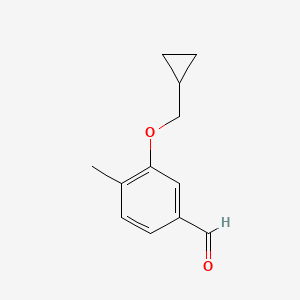
![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B14078483.png)
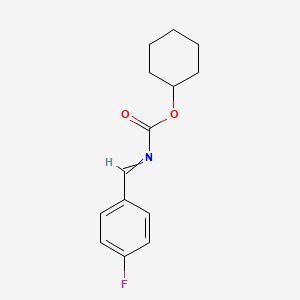
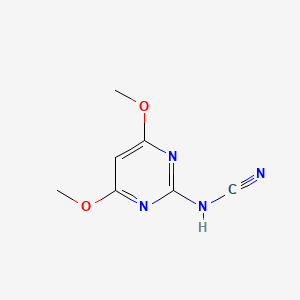

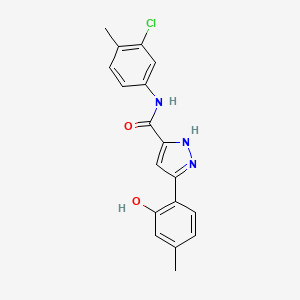

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
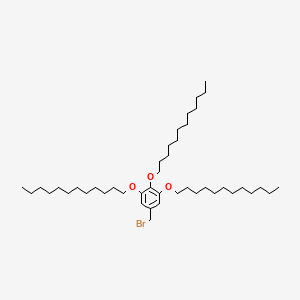
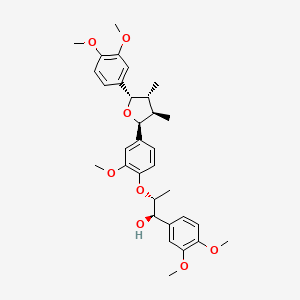
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)
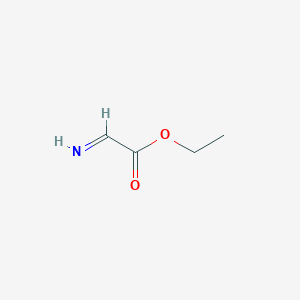
![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)
